4-ETHYNYLPHENYL ACETATE

Description

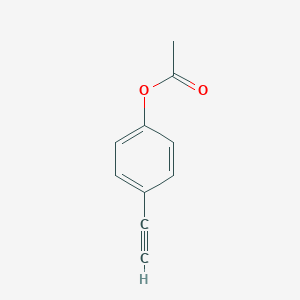

Structure

3D Structure

Properties

IUPAC Name |

(4-ethynylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUFMPJPALRVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936523 | |

| Record name | 4-Ethynylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16141-18-7 | |

| Record name | Phenol, 4-ethynyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethynylphenyl Acetate

Strategies for the Formation of the Ethynylphenyl Moiety

The creation of the carbon-carbon triple bond on the phenyl ring is a critical step in the synthesis of 4-ethynylphenyl acetate (B1210297) and its precursors.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org

The reaction typically involves a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂). libretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) iodide, and the amine base), and finally, reductive elimination to give the product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Example Conditions for Sonogashira Coupling

| Starting Material | Alkyne Source | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| 4-Iodophenyl acetate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | Copper(I) iodide | tert-butylamine | Toluene | 40 °C chemicalbook.com |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | Copper(I) iodide | Amine (e.g., pyrrolidine) | Varies | Room Temp. to Reflux |

| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂/Ligand | None (Copper-free) | Amine Base | Varies | Varies |

While Sonogashira coupling is predominant, other methods can be employed to generate aryl acetylenes. These methods are often more classical and may involve harsher conditions. One such approach is the dehydrohalogenation of a dihaloethylbenzene precursor. For example, a styrene derivative can be halogenated to form a 1,2-dihaloethylbenzene, which is then treated with a strong base (like sodium amide) to induce a double elimination reaction, forming the alkyne. However, this route is less common for functionalized phenols due to potential side reactions and lower functional group tolerance compared to palladium-catalyzed methods.

Another strategy involves the use of calcium carbide as a source of acetylene gas, which can then be used in coupling reactions. mdpi.comnih.gov This can be a cost-effective alternative to other acetylene sources. mdpi.com

Esterification Methods for Phenyl Acetate Formation

The introduction of the acetate group is another key transformation in the synthesis of 4-ethynylphenyl acetate. This is typically achieved through the esterification of a phenolic hydroxyl group.

The most direct route to this compound involves the esterification of 4-ethynylphenol (B7805692). nih.govsigmaaldrich.comchemicalbook.com This can be readily accomplished by reacting 4-ethynylphenol with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often performed in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). This method is generally high-yielding and straightforward.

Reaction Scheme: Acetylation of 4-Ethynylphenol

Reactants: 4-Ethynylphenol, Acetic Anhydride

Catalyst/Base: Pyridine or a tertiary amine

Product: this compound

Direct esterification using acetic acid is also possible but is an equilibrium-limited process known as Fischer esterification. masterorganicchemistry.com To drive the reaction to completion, it typically requires a strong acid catalyst (like sulfuric acid) and the removal of water as it is formed. masterorganicchemistry.comyoutube.comhillpublisher.com For phenols, this method can be less efficient than using more reactive acylating agents. google.com

To improve the efficiency and mildness of the esterification process, various catalytic techniques have been developed. These include the use of solid acid catalysts, such as phenolsulfonic acid-formaldehyde (PSF) resins, which can facilitate the reaction without the need for a solvent and can be easily recovered and reused. organic-chemistry.org Other catalysts, like silica chloride, have also proven effective for the esterification of alcohols and phenols. organic-chemistry.org These heterogeneous catalysts are advantageous as they simplify product purification by allowing for easy separation of the catalyst from the reaction mixture.

Multi-Step Convergent and Divergent Synthesis Pathways

The synthesis of this compound can be approached through different multi-step pathways, which can be categorized as convergent or divergent.

A divergent pathway might start from a common intermediate, such as 4-iodophenol. From this single precursor, two different routes can be taken:

Path A (Esterification first): 4-iodophenol is first acetylated to form 4-iodophenyl acetate. This intermediate is then subjected to a Sonogashira coupling with a protected alkyne, followed by deprotection, to yield the final product.

Path B (Coupling first): 4-iodophenol undergoes Sonogashira coupling first to produce 4-ethynylphenol. The subsequent step is the esterification of the phenolic hydroxyl group to give this compound. chemicalbook.com

A convergent synthesis , by contrast, would involve preparing the key fragments of the molecule separately before combining them in a final step. In the context of this compound, this is less distinct but can be viewed as the preparation of 4-iodophenyl acetate as one key building block and the copper acetylide as the other, which are then combined in the final Sonogashira coupling step.

Table 2: Comparison of Synthetic Pathways

| Pathway | Step 1 | Step 2 |

|---|---|---|

| Divergent Path A | Acetylation of 4-iodophenol | Sonogashira coupling of 4-iodophenyl acetate |

| Divergent Path B | Sonogashira coupling of 4-iodophenol | Acetylation of 4-ethynylphenol |

Reaction Optimization and Scalability Considerations

The efficiency and yield of this compound synthesis via the Sonogashira coupling are highly dependent on several key reaction parameters. Optimization of these parameters is crucial for both laboratory-scale synthesis and industrial-scale production.

Catalyst System: The choice of catalyst is paramount. A typical system involves a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) co-catalyst, commonly copper(I) iodide (CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. Optimizing the catalyst loading is a key consideration to balance reaction efficiency with cost, as palladium is a precious metal. Research has shown that catalyst loading can sometimes be reduced to as low as 0.01 mol% for certain substrates without significant loss of yield.

Solvent: The solvent plays a critical role in the Sonogashira reaction, influencing reactant solubility, reaction rate, and catalyst stability. lucp.net A variety of solvents have been investigated, with polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (B52724) (ACN) often providing good results. nih.gov The selection of the solvent can also impact the ease of product purification, a significant factor in scalability. For instance, switching from acetonitrile to THF has been shown to maintain yield and simplify the removal of the solvent during workup in some scale-up efforts.

Base: A base is required to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org Common bases include amines such as triethylamine (NEt₃), diethylamine, and piperidine, which can also serve as the solvent in some cases. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective and can be advantageous in certain applications. researchgate.nethes-so.ch The choice of base can significantly affect the reaction rate and the formation of side products.

Temperature: Sonogashira reactions are often conducted at room temperature or with mild heating. wikipedia.org The optimal temperature is dependent on the reactivity of the specific aryl halide and alkyne used. For less reactive aryl bromides or chlorides, higher temperatures may be necessary to achieve a reasonable reaction rate. However, elevated temperatures can also lead to catalyst decomposition and the formation of undesirable byproducts. Careful temperature control is therefore essential for maximizing the yield of this compound.

Scalability: Transitioning from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. bohrium.com These include:

Catalyst Removal: The removal of residual palladium and copper from the final product is a critical concern, especially in pharmaceutical applications. silicycle.com

Reaction Kinetics and Heat Transfer: What works on a small scale may not be directly transferable. The reaction kinetics and heat transfer characteristics can change significantly in larger reactors, potentially leading to side reactions or safety issues.

Continuous Flow Synthesis: To address some of the challenges of batch processing, continuous flow chemistry has emerged as a promising alternative for scaling up Sonogashira reactions. rsc.org This approach offers better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity.

Interactive Data Table: Optimization of Sonogashira Reaction Parameters

| Parameter | Variation | Effect on Yield | Notes |

| Catalyst | Pd(PPh₃)₄ | High | Commonly used, but can be air-sensitive. |

| Pd(PPh₃)₂Cl₂ | High | More stable alternative to Pd(PPh₃)₄. | |

| Heterogeneous Pd catalysts | Variable | Offers easier catalyst recovery and recycling. nih.gov | |

| Solvent | THF | Good | Often a good choice for balancing solubility and ease of removal. |

| DMF | Excellent | High boiling point can be a disadvantage during workup. | |

| Green Solvents (e.g., 2-MeTHF, water) | Good to Excellent | Environmentally friendly alternatives. acs.orgchemistryviews.org | |

| Base | Triethylamine | Good | Can also act as a solvent. |

| Cesium Carbonate | Excellent | Often provides high yields, particularly in copper-free systems. nih.gov | |

| Potassium Carbonate | Good | A more cost-effective inorganic base. researchgate.net | |

| Temperature | Room Temperature | Good | Suitable for highly reactive substrates like aryl iodides. |

| 50-80 °C | Excellent | Often optimal for less reactive aryl bromides. | |

| >100 °C | Can decrease | Potential for catalyst decomposition and side reactions. |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. For the production of this compound, several green chemistry principles can be applied to the Sonogashira reaction.

Copper-Free Sonogashira Reaction: A major advancement in greening the Sonogashira reaction is the development of copper-free protocols. researchgate.net The use of copper co-catalysts can lead to the formation of diacetylene homocoupling byproducts (Glaser coupling) and complicates product purification due to copper contamination. beilstein-journals.org Copper-free systems, often employing specialized palladium catalysts and ligands, can mitigate these issues, leading to cleaner reactions and simpler workup procedures. nih.gov

Use of Green Solvents: Traditional Sonogashira reactions often utilize volatile and potentially toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with more sustainable alternatives. digitellinc.com Water has been successfully employed as a solvent for Sonogashira couplings, often with the aid of surfactants to solubilize the reactants. chemistryviews.orgorganic-chemistry.org Other green solvents that have been explored include bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and N-hydroxyethylpyrrolidone (HEP). acs.orgnih.govacs.org

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is another important aspect of green chemistry. kaust.edu.sa This can be achieved by using highly active catalysts that allow the reaction to proceed at lower temperatures. Microwave-assisted synthesis has also been explored as a way to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and reduced energy usage.

Interactive Data Table: Green Chemistry Approaches in Sonogashira Synthesis

| Green Approach | Description | Advantages |

| Copper-Free Systems | Eliminates the need for a copper co-catalyst. | Reduces homocoupling byproducts, simplifies purification, avoids copper waste. |

| Green Solvents | Utilizes environmentally benign solvents like water or bio-derived solvents. | Reduces environmental impact, improves safety. |

| Heterogeneous Catalysts | The catalyst is immobilized on a solid support. | Facilitates catalyst recovery and reuse, minimizes metal contamination in the product. nih.govacs.org |

| Energy Efficiency | Reactions are run at lower temperatures or for shorter durations. | Reduces energy consumption and associated costs. kaust.edu.sa |

Reaction Mechanisms and Chemical Transformations of 4 Ethynylphenyl Acetate

Reactivity of the Terminal Alkyne Group

The terminal alkyne group of 4-ethynylphenyl acetate (B1210297) is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond. libretexts.org This functionality serves as a versatile handle for a variety of chemical reactions, enabling molecular construction and functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications (Click Chemistry)

The terminal alkyne of 4-ethynylphenyl acetate is a prime substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org This reaction provides a highly efficient and reliable method for covalently linking the alkyne-containing molecule with an azide-functionalized partner to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction is known for its high yields, stereospecificity, and tolerance of a wide range of functional groups, allowing it to proceed under mild, often aqueous, conditions. organic-chemistry.orgwikipedia.org

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. acs.org This intermediate then reacts with an organic azide (B81097) in a stepwise process, leading to a six-membered copper-containing ring which subsequently rearranges to form the stable triazolyl-copper species. nih.gov Protonation then releases the 1,4-disubstituted triazole product and regenerates the catalyst. acs.org The reaction rate is significantly accelerated by the copper(I) catalyst, often by a factor of 107 to 108 compared to the uncatalyzed thermal reaction. organic-chemistry.org

The versatility of CuAAC has led to its widespread use in various fields, including medicinal chemistry, bioconjugation, and materials science. nih.gov For instance, molecules similar in structure to this compound, such as N-(4-ethynylphenyl)acrylamide, utilize the ethynyl (B1212043) group for CuAAC reactions to attach fluorescent probes or other labels for biological studies.

Table 1: Key Features of CuAAC Reaction for Terminal Alkynes

| Feature | Description |

| Reactants | Terminal alkyne (e.g., this compound), Organic azide |

| Catalyst | Copper(I) source (e.g., CuI, CuBr, or in situ from CuSO₄ + sodium ascorbate) nih.govwikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole nih.gov |

| Key Advantages | High yield, high regioselectivity, mild reaction conditions, wide functional group tolerance nih.govorganic-chemistry.org |

| Mechanism | Formation of a copper(I) acetylide, followed by stepwise cycloaddition with the azide acs.orgnih.gov |

Other Cycloaddition Reactions

Beyond the well-known CuAAC, the terminal alkyne of this compound can participate in other cycloaddition reactions. A notable example is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which, in contrast to CuAAC, regioselectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org The mechanism of RuAAC is distinct, involving an oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, and it can accommodate both terminal and internal alkynes. organic-chemistry.org

Metal-free cycloaddition reactions have also been developed, which are particularly valuable for biological applications where metal toxicity is a concern. psu.edu These include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes, and various Diels-Alder reactions. psu.edu Additionally, theoretical studies have explored [4+2] cycloaddition reactions involving alkyne units to form various bicyclic aromatic and heteroaromatic products. researchgate.net

Hydrometallation and Carbometalation Reactions

The carbon-carbon triple bond of this compound is susceptible to hydrometallation and carbometalation reactions, which involve the addition of a metal-hydride or metal-carbon bond, respectively, across the alkyne.

Hydrometallation: A key example is hydroboration, where a boron-hydride bond adds across the alkyne. In a synthetic route starting from this compound (9), a hydroboration step was employed to produce an intermediate boronic acid (10). pnas.org Palladium-catalyzed hydrometalation reactions using formic acid as a hydrogen source have also been shown to be effective for the selective hydrogenation of alkynes to alkenes, with high chemo- and stereoselectivity observed for substrates structurally similar to this compound, such as N-(4-ethynylphenyl)acetamide. acs.org

Carbometalation: This class of reactions involves the addition of an organometallic reagent across the alkyne, creating a new carbon-carbon bond and a vinyl-metal species. kyoto-u.ac.jp The stereochemical outcome of these reactions is often highly controlled. kyoto-u.ac.jp While the scope can be limited, various metals, including nickel, cobalt, rhodium, or copper, have been used to catalyze carbozincations. researchgate.net Rhodium-catalyzed tandem conjugate addition-aldol cyclization reactions have been demonstrated on enone systems containing alkynes, showcasing the utility of carbometalation in complex molecule synthesis. pnas.org

Selective Oxidation and Reduction Pathways

The alkyne and ester functionalities of this compound allow for selective transformations under appropriate conditions.

Oxidation: The terminal alkyne can undergo oxidative coupling reactions, such as the Glaser-Hay coupling, to form diynes. This type of reaction has been observed for terminal alkynes on metal surfaces like copper and gold. researchgate.net For example, 1,3,5-tris-(4-ethynylphenyl)-benzene undergoes an oxidative coupling reaction to form a diyne-linked conjugated polymer. researchgate.net Electrochemical oxidation of related compounds like 4-ethynylaniline (B84093) can lead to the formation of diazene (B1210634) compounds, though this involves the aniline (B41778) group rather than direct oxidation of the alkyne. researchgate.net

Reduction: Selective reduction of the alkyne in the presence of the ester, or vice-versa, is a key transformation. Generally, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that reduces aldehydes and ketones but is slow to react with esters and does not typically reduce isolated carbon-carbon triple bonds. jsynthchem.com In contrast, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can reduce both esters and alkynes. libretexts.orglibretexts.org Therefore, to selectively reduce the ester group in this compound to an alcohol while preserving the alkyne, a reagent like LiAlH₄ could be used, as demonstrated in the synthesis of (4-ethynylphenyl)methanol. mdpi.com Conversely, catalytic hydrogenation (e.g., using H₂ with Lindlar's catalyst) would be expected to selectively reduce the alkyne to a cis-alkene without affecting the ester group. The use of diisobutylaluminum hydride (DIBAL-H) can reduce esters to aldehydes. libretexts.org

Reactivity of the Phenyl Acetate Ester

The phenyl acetate group consists of an ester linkage directly attached to the aromatic ring. Its reactivity is dominated by nucleophilic acyl substitution.

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of the ester bond in this compound towards hydrolysis is a critical factor in its application and persistence. Ester hydrolysis can be catalyzed by either acid or base and is the reverse of esterification. ucoz.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The mechanism, typically termed BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular), involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. ucoz.comchemistrysteps.com This forms a tetrahedral intermediate, which then collapses, expelling the phenoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, driving the reaction to completion and making it effectively irreversible. ucoz.comchemistrysteps.com Phenyl esters, such as this compound, are expected to hydrolyze relatively quickly because the resulting phenoxide ion is stabilized by resonance, making it a better leaving group. nih.gov This is demonstrated by the cleavage of the acetate group from a derivative of this compound using a mild base like potassium carbonate. pnas.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is typically AAC2 (Acid-catalyzed, Acyl-cleavage, bimolecular). ucoz.com The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. libretexts.orgchemistrysteps.com A tetrahedral intermediate is formed, and after proton transfers, the alcohol (in this case, phenol) is eliminated, regenerating the acid catalyst and forming the carboxylic acid. libretexts.orgchemistrysteps.com Unlike base-catalyzed hydrolysis, this process is an equilibrium. chemistrysteps.com

Table 2: Mechanisms of Ester Hydrolysis for this compound

| Mechanism | Conditions | Key Steps |

| BAC2 (Saponification) | Aqueous Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the phenoxide leaving group. 4. Deprotonation of the resulting carboxylic acid. ucoz.comchemistrysteps.com |

| AAC2 | Aqueous Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water on the carbonyl carbon. 3. Proton transfer. 4. Elimination of the phenol (B47542) leaving group. libretexts.orgucoz.com |

The hydrolytic stability of esters is crucial in various contexts, including drug design, where it dictates the lifetime of a prodrug. Studies on various esters have shown that both electronic and steric effects influence the rate of hydrolysis. nih.gov For phenyl esters, the electronic properties of the leaving group are particularly significant. nih.gov

Transesterification Processes

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group. In the case of this compound, the acetyl group is transferred from the 4-ethynylphenol (B7805692) moiety to another alcohol. This process can be catalyzed by either acids or bases, each proceeding through a distinct mechanism. lscollege.ac.inresearchgate.net

Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the 4-ethynylphenoxide as a leaving group to yield the new ester. researchgate.net The process is typically conducted using the desired alcohol as the solvent with a catalytic amount of a strong base like sodium hydroxide or potassium hydroxide. psu.edu

Acid-catalyzed transesterification, on the other hand, begins with the protonation of the carbonyl oxygen of the ester by a strong acid. lscollege.ac.in This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfer steps, ultimately leading to the expulsion of 4-ethynylphenol and the formation of the new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used in large excess. lscollege.ac.inmasterorganicchemistry.com

The general mechanisms for base- and acid-catalyzed transesterification are depicted below:

Base-Catalyzed Transesterification Mechanism

| Step | Description |

|---|---|

| 1 | An alkoxide ion attacks the carbonyl carbon of this compound. |

| 2 | A tetrahedral intermediate is formed. |

| 3 | The intermediate collapses, eliminating the 4-ethynylphenoxide ion. |

Acid-Catalyzed Transesterification Mechanism

| Step | Description |

|---|---|

| 1 | The carbonyl oxygen of this compound is protonated by an acid catalyst. |

| 2 | A molecule of alcohol attacks the protonated carbonyl carbon. |

| 3 | A proton is transferred from the attacking alcohol moiety to the original ester oxygen. |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core. The directing effect of the acetate and ethynyl groups governs the regioselectivity of these reactions. The acetate group is an ortho-, para-directing deactivator, while the ethynyl group is a deactivating meta-director. In cases of competing directing effects, the stronger activating (or less deactivating) group typically controls the position of substitution.

A notable example is the bromination of phenyl acetate, a close analogue. The reaction with bromine in the presence of a Lewis acid catalyst like FeBr₃ leads to the substitution of a hydrogen atom on the benzene (B151609) ring with a bromine atom. libretexts.org Due to the directing effect of the acetate group, the para-substituted product is predominantly formed. stackexchange.com It is expected that the electrophilic substitution of this compound would similarly yield the corresponding substituted isomer. For instance, bromination would likely afford 4-bromo-2-ethynylphenyl acetate or 2-bromo-4-ethynylphenyl acetate, with the substitution occurring ortho to the acetate group.

| Electrophile | Reagents | Expected Major Product(s) |

| Br⁺ | Br₂, FeBr₃ | 2-Bromo-4-ethynylphenyl acetate |

| NO₂⁺ | HNO₃, H₂SO₄ | 2-Nitro-4-ethynylphenyl acetate |

| SO₃ | H₂SO₄, SO₃ | 2-Ethynyl-5-hydroxyphenylsulfonic acid (after hydrolysis of acetate) |

It is important to note that harsh reaction conditions can lead to the cleavage of the acid-sensitive acetyl protecting group. stackexchange.com

Detailed Mechanistic Investigations

While specific, in-depth mechanistic studies exclusively on this compound are not extensively documented in the literature, the mechanisms of its characteristic reactions can be inferred from studies of similar molecules and general principles of organic chemistry. aip.orgrsc.org

For instance, the mechanism of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of the alkyne moiety, is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net The role of ligands and additives in these reactions is an active area of research, with studies focusing on improving catalyst efficiency and functional group tolerance. researchgate.net

Similarly, the mechanism of electrophilic aromatic substitution has been extensively studied. The formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, is a key feature of this reaction. libretexts.org The stability of this intermediate is influenced by the electronic properties of the substituents on the ring, which in turn dictates the rate and regioselectivity of the reaction.

Photoredox catalysis represents a modern approach to organic synthesis that could be applied to this compound. Mechanistic investigations in this field often involve techniques like emission quenching and cyclic voltammetry to elucidate the electron transfer pathways and the nature of the reactive intermediates. aip.org Such studies would be invaluable in designing novel, light-driven transformations of this versatile building block.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethynylphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-ethynylphenyl acetate (B1210297) in solution and the solid state.

¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive information about the chemical environment of each atom in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the acetyl methyl protons, and the terminal alkyne proton. The aromatic protons typically appear as a set of doublets, indicative of their para-substitution pattern on the benzene (B151609) ring. The acetyl group's methyl protons present as a sharp singlet, while the acetylenic proton also appears as a singlet.

The ¹³C NMR spectrum complements the ¹H data, showing distinct resonances for the carbonyl carbon of the ester, the two carbons of the alkyne, the four unique carbons of the phenyl ring, and the methyl carbon of the acetyl group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Ethynylphenyl Acetate in CDCl₃

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl Methyl (CH₃) | ~2.11 | ~20.96 |

| Acetylenic Proton (C≡C-H) | ~3.09 | - |

| Aromatic Protons (Ar-H) | ~7.31 (d), ~7.48 (d) | ~128.43, ~132.50 |

| Carbonyl Carbon (C=O) | - | ~170.68 |

| Phenyl Carbon (C-O) | - | ~141.36 |

| Phenyl Carbon (C-C≡) | - | ~118.68 |

| Acetylenic Carbons (C≡C) | - | ~112.11 |

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The data is compiled from representative findings. rsc.org

2D NMR

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would further confirm the structural assignments.

COSY: Would show correlations between the coupled aromatic protons.

HSQC: Would correlate the proton signals directly to their attached carbon atoms (e.g., the aromatic protons to the aromatic carbons, the methyl protons to the methyl carbon).

HMBC: Would reveal long-range (2-3 bond) correlations, definitively linking the acetyl protons to the carbonyl carbon and the aromatic protons to adjacent and ipso-carbons, confirming the connectivity of the entire molecule.

Solid-State NMR

As this compound is a solid, solid-state NMR (ssNMR) could provide insights into its structure and dynamics in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would yield high-resolution ¹³C spectra, revealing information about molecular packing and the presence of different polymorphs, which might not be observable in solution-state NMR.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a characteristic fingerprint based on its functional groups. uc.edustellarnet.us

Infrared (IR) Spectroscopy: IR spectroscopy relies on the change in dipole moment during a vibration. illinois.edu For this compound, strong absorptions are expected for:

C=O Stretch: A very strong and sharp band around 1760-1735 cm⁻¹, characteristic of the ester carbonyl group.

C≡C-H Stretch: A sharp, medium-intensity band around 3300 cm⁻¹.

C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region from the ester linkage.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

C≡C Stretch: A weak band around 2150-2100 cm⁻¹. This vibration often has a small change in dipole moment, making it weak in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. illinois.edu It is particularly sensitive to symmetric and non-polar bonds. Key expected signals include:

C≡C Stretch: A strong signal around 2150-2100 cm⁻¹, as the triple bond is highly polarizable.

Aromatic Ring Vibrations: Strong signals corresponding to the symmetric breathing modes of the phenyl ring.

The C=O stretch would also be visible but is often weaker than in the IR spectrum.

The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. stellarnet.us

Mass Spectrometry (High-Resolution Mass Spectrometry, MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental formula. umb.edu For this compound (C₁₀H₈O₂), the exact mass can be calculated and compared to the measured value, often to within a few parts per million (ppm), confirming the identity of the compound. For instance, the calculated mass for the protonated molecule [C₁₀H₈O₂ + H]⁺ would be compared against the experimentally determined value. rsc.org

MS/MS (Tandem Mass Spectrometry): In MS/MS analysis, the molecular ion is isolated and fragmented to provide structural information. A primary and highly probable fragmentation pathway for this compound would involve the neutral loss of ketene (B1206846) (H₂C=C=O, 42 Da) from the acetate group, a characteristic fragmentation for phenyl acetates, to yield a 4-ethynylphenol (B7805692) radical cation. Further fragmentation of the ethynylphenol ion could also be observed.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography offers the most definitive structural elucidation for crystalline solids like this compound. iucr.org While specific crystallographic data for this compound is not widely published, the technique would provide precise measurements of:

Bond Lengths and Angles: Exact distances and angles for all bonds, including the C≡C triple bond, the ester functionality, and the phenyl ring, confirming the molecular geometry.

Molecular Conformation: The dihedral angles between the plane of the phenyl ring and the acetate group.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking interactions between phenyl rings, which govern the solid-state properties of the material. iucr.orgiucr.org

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for verifying the purity of this compound and for separating it from any potential isomers or impurities from the synthesis. uhasselt.be

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity assessment. chromatographyonline.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be effective for separating this compound from more polar or less polar impurities. sielc.com Diode-array detection (DAD) can be used to obtain a UV spectrum of the peak, further confirming its identity. This technique would also be crucial for separating it from structural isomers, such as 2- or 3-ethynylphenyl acetate. nih.gov

Gas Chromatography (GC): Given its volatility, this compound can also be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification. gfschemicals.com The choice of a capillary column with an appropriate stationary phase is critical for achieving good separation from related substances. rsc.org

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary purity checks, using a suitable solvent system like a hexane/ethyl acetate mixture to separate the product from starting materials and byproducts. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Ethynylphenyl Acetate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the properties of molecules like 4-ethynylphenyl acetate (B1210297) from first principles. The two primary approaches are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT): This is a widely used method in computational chemistry due to its balance of accuracy and computational cost. theses.fr For 4-ethynylphenyl acetate, DFT calculations would be employed to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining reliable results. These calculations provide insights into the distribution of electron density, which is key to understanding the molecule's reactivity.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations could be used to benchmark the results from DFT and to obtain highly accurate energies for different conformations or reaction transition states.

A comparative table of typical computational parameters that would be used for such studies is presented below.

| Computational Method | Functional/Level of Theory | Basis Set | Typical Application |

| Density Functional Theory | B3LYP | 6-31G(d,p) | Geometry optimization, electronic properties |

| Density Functional Theory | M06-2X | def2-TZVP | Thermochemistry, kinetic barriers |

| Ab Initio | MP2 | cc-pVTZ | Electron correlation effects, interaction energies |

| Ab Initio | CCSD(T) | aug-cc-pVDZ | High-accuracy single-point energies |

Prediction of Molecular Geometry and Electronic Structure

Computational methods are adept at predicting the three-dimensional arrangement of atoms and the electronic landscape of a molecule.

Molecular Geometry: By minimizing the energy of the system, computational calculations can predict bond lengths, bond angles, and dihedral angles for this compound. These predicted geometric parameters are crucial for understanding the molecule's shape and steric properties. For instance, the planarity of the phenyl ring and the orientation of the acetate group relative to the ethynyl (B1212043) group would be determined.

Below is a representative table of predicted bond lengths and angles for this compound, which would be an outcome of such a study.

| Parameter | Predicted Value (DFT/B3LYP/6-31G)* |

| C≡C bond length | ~1.21 Å |

| C-C (ring-alkyne) bond length | ~1.43 Å |

| C-O (ester) bond length | ~1.36 Å |

| C=O (ester) bond length | ~1.21 Å |

| C-C-C (ring) bond angle | ~120° |

| C-O-C (ester) bond angle | ~117° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be derived from specific quantum chemical calculations.

Electronic Structure: The electronic structure of this compound dictates its chemical reactivity and spectroscopic properties. Computational analysis provides information on:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitation properties.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron-rich and electron-deficient regions of the molecule. For this compound, this would likely show negative potential around the oxygen atoms of the acetate group and the triple bond of the ethynyl group, indicating sites susceptible to electrophilic attack.

Mulliken and Natural Bond Orbital (NBO) Charges: These analyses partition the electron density among the atoms, providing insight into the partial charges on each atom.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. This involves identifying the transition state (TS), the highest energy point along the reaction coordinate, which is a critical step in understanding reaction kinetics.

For example, in a potential reaction such as the hydrolysis of the acetate group or an addition reaction at the ethynyl group, computational methods could be used to:

Locate the geometry of the transition state structure.

Calculate the activation energy (the energy difference between the reactants and the transition state).

Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and products.

A hypothetical energy profile for a reaction involving this compound is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

| Products | -12.7 |

Note: This table is a hypothetical representation of a reaction energy profile.

Structure-Reactivity Relationship (SAR) Studies

For instance, a theoretical SAR study could involve:

Introducing different substituents on the phenyl ring and analyzing the effect on the electron density of the ethynyl and acetate groups.

Calculating reactivity descriptors , such as the Fukui function or global electrophilicity index, for a series of derivatives. These descriptors help in predicting the most reactive sites in the molecule for nucleophilic or electrophilic attack.

Correlating calculated properties (e.g., HOMO-LUMO gap, partial atomic charges) with experimentally observed reaction rates for a series of related compounds. Such studies are common for understanding the reactivity of complex organic molecules. unisi.it

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. While quantum chemical calculations focus on static structures, MD simulations model the movement of atoms and molecules, which is essential for understanding conformational flexibility and intermolecular interactions.

Conformational Analysis: this compound has rotational freedom around the C-O bond of the ester group and the C-C bond connecting the phenyl ring to the acetate group. MD simulations or systematic conformational searches using quantum mechanical methods can be used to:

Identify the most stable conformations (low-energy states).

Determine the energy barriers for rotation between different conformations.

Understand how the molecular shape might change in different environments (e.g., in different solvents).

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvent molecules or other reactants. This can reveal information about solvation effects and the initial steps of a chemical reaction.

Applications of 4 Ethynylphenyl Acetate in Advanced Organic Synthesis

Utilization as a Key Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to molecular synthesis. tcichemicals.comrug.nl The terminal alkyne functionality of 4-ethynylphenyl acetate (B1210297) makes it an ideal substrate for several important MCRs.

One of the most prominent examples is the A³ coupling reaction (aldehyde-alkyne-amine), which forges a C-C and a C-N bond simultaneously to produce propargylamines. In this context, 4-ethynylphenyl acetate can react with an aldehyde and a secondary amine, typically in the presence of a metal catalyst (e.g., copper or gold), to yield functionalized propargylamines. These products are themselves valuable intermediates for the synthesis of various nitrogen-containing heterocycles.

Furthermore, the ethynyl (B1212043) group is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry". nih.govnih.gov This reaction can be integrated into MCR sequences. For instance, a one-pot, multi-step process can be designed where this compound first participates in an MCR, followed by a subsequent click reaction with an azide-functionalized molecule, allowing for the rapid assembly of highly complex structures from simple precursors. The reliability and specificity of the click reaction ensure high yields and straightforward purification. ntu.edu.sgresearchgate.net These strategies are particularly powerful in combinatorial chemistry and drug discovery for generating libraries of structurally diverse compounds. tcichemicals.com

Table 1: Potential Multi-Component Reactions (MCRs) Involving this compound This table illustrates representative MCRs where an alkyne like this compound serves as a key component.

| MCR Type | Reactants | Product Class | Potential Utility of Product |

|---|---|---|---|

| A³ Coupling | Aldehyde, Secondary Amine, this compound | Propargylamines | Intermediates for N-heterocycles, potential bioactive molecules |

| Ugi-Azide/Alkyne | Isocyanide, Carboxylic Acid, Amine, Aldehyde, Azide (B81097) (followed by alkyne click) | Complex Peptidomimetics | Drug discovery, library synthesis |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Amine/Thiourea (followed by alkyne functionalization) | Fused Imidazoles | Synthesis of heterocyclic scaffolds for medicinal chemistry |

Synthesis of Complex Organic Molecules and Fine Chemicals

The dual reactivity of this compound makes it a powerful tool for the synthesis of complex organic molecules and fine chemicals, primarily through Sonogashira coupling and azide-alkyne cycloaddition reactions.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is one of the most robust methods for forming C(sp)-C(sp²) bonds. researchgate.netrsc.org this compound serves as the alkyne component, enabling the direct connection of the ethynylphenyl moiety to various aromatic and heteroaromatic systems. nii.ac.jp This reaction is fundamental in constructing conjugated systems, which are prevalent in materials science (e.g., for organic electronics) and in the core structures of many pharmaceuticals. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a late-stage strategy in total synthesis. rsc.orgrsc.org

Click Chemistry (CuAAC): The reaction of the terminal alkyne of this compound with an organic azide yields a stable 1,4-disubstituted 1,2,3-triazole ring. ntu.edu.sgheteroletters.org This triazole linkage is not merely a passive linker; it is a bioisostere for the amide bond and can participate in hydrogen bonding, making it a highly valuable feature in medicinal chemistry. nih.gov This reaction is used to conjugate the this compound core to biomolecules, polymers, or other complex fragments with high efficiency and selectivity. researchgate.netmdpi.com For example, it can be used to synthesize novel pyrimidine-triazole dimers with potential biological activity. heteroletters.org

Table 2: Key Reactions for the Synthesis of Complex Molecules

| Reaction | Reactant 2 | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., NEt₃) | Aryl/Vinyl Alkynes | Forms C(sp)-C(sp²) bonds; creates extended π-systems. nii.ac.jprsc.org |

| Click Chemistry (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Na-ascorbate) | 1,2,3-Triazoles | Highly efficient and regiospecific; forms stable, functional linkers. nih.govheteroletters.org |

Development of Novel Retrosynthetic Strategies

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coache3s-conferences.org this compound, as a bifunctional building block, enables novel and convergent retrosynthetic strategies.

A key principle in retrosynthesis is the identification of strategic bond disconnections that lead to reliable forward reactions. youtube.com The structural motifs formed from this compound—namely the aryl-alkyne and the triazole ring—are prime candidates for such disconnections.

Sonogashira Disconnection: When a target molecule contains an arylethynyl group, a retrosynthetic cut can be made across the alkyne-aryl bond. This leads back to a terminal alkyne and an aryl halide. If the target contains the 4-acetoxyphenylacetylene substructure, the disconnection logically points to this compound and a suitable aryl halide as the precursors for a forward-synthesis Sonogashira coupling.

Triazole Disconnection (Click Chemistry Logic): The 1,2,3-triazole ring is an exceptionally powerful "transform" in retrosynthesis. Upon identifying a 1,4-disubstituted triazole in a target molecule, it can be disconnected into a terminal alkyne and an organic azide. ntu.edu.sg This strategy is highly reliable because the forward CuAAC reaction is nearly quantitative and highly specific. Therefore, a complex target containing a triazole-linked 4-acetoxyphenyl group can be simplified to this compound and an appropriate azide precursor.

These disconnection strategies allow chemists to design convergent syntheses, where large fragments of the target molecule are synthesized separately and then joined together in the final steps, which is often more efficient than a linear approach. e3s-conferences.org

Table 3: Retrosynthetic Disconnection Strategies for this compound Derivatives

| Target Moiety | Disconnection Strategy | Synthetic Precursors | Forward Reaction |

|---|---|---|---|

| Aryl-Ethynyl-Phenyl-Acetate | C(sp)-C(sp²) bond cleavage | This compound + Aryl Halide | Sonogashira Coupling |

| Triazole-Linked Phenyl-Acetate | C-N/N-N bond cleavage of triazole | This compound + Organic Azide | CuAAC (Click Chemistry) |

Derivatization for Pharmacophore Generation in Medicinal Chemistry Research

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net In drug discovery, libraries of compounds are synthesized and screened to identify hits that match a specific pharmacophore model. nih.govacs.org this compound is an excellent scaffold for generating such libraries due to its two orthogonal reactive sites.

The terminal alkyne can be used as a "molecular anchor" for diversification. Using click chemistry, a vast array of azide-containing fragments (e.g., carbohydrates, amino acids, heterocyclic motifs) can be rapidly and cleanly attached to the scaffold. nih.govresearchgate.net Similarly, Sonogashira coupling allows for the introduction of diverse (hetero)aryl groups. nii.ac.jp

Simultaneously, the acetate group can be easily hydrolyzed to reveal a phenolic hydroxyl group. This phenol (B47542) is a versatile functional group that can be further derivatized through various reactions:

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce various alkyl or aryl ether side chains.

Esterification: Reaction with carboxylic acids or acyl chlorides to form different ester linkages.

Mannich Reaction: Condensation with formaldehyde (B43269) and an amine to introduce aminomethyl groups.

This dual-functionalization strategy allows for the systematic exploration of the chemical space around the central phenyl ring, generating a library of compounds with diverse steric and electronic properties to probe ligand-receptor interactions and optimize lead compounds. nih.govresearchgate.net

Catalyst Development and Ligand Design involving the Ethynyl Moiety

In transition metal catalysis, the performance of a catalyst is critically dependent on the electronic and steric properties of its ligands. nih.gov The design of novel ligands is therefore a central theme in catalyst development. nih.gov this compound and its derivatives offer unique opportunities in this field.

The rigid, linear nature of the ethynylphenyl unit can be used as a structural element within a larger ligand framework, for example, in the backbone of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The ethynyl group itself serves as a versatile handle for anchoring the ligand to a solid support (e.g., a polymer resin) or to other molecular platforms via click chemistry. mdpi.com This immobilization is highly desirable for catalyst recycling and for applications in flow chemistry.

Furthermore, the electronic nature of the ligand can be fine-tuned by modifying the substituent on the phenyl ring. The acetate group is electron-withdrawing, but upon hydrolysis to the phenol and subsequent conversion to an ether, the substituent becomes electron-donating. This ability to modulate the electronic properties of the ligand allows for the optimization of the catalyst's activity and selectivity for a specific chemical transformation. nih.govacs.org For example, dirhodium catalysts with tailored cyclopropane-based ligands have shown remarkable selectivity in C-H functionalization reactions, and similar design principles can be applied using ethynylphenyl-containing scaffolds. nih.gov

Applications of 4 Ethynylphenyl Acetate in Materials Science and Polymer Chemistry

Monomer for Functional Polymer Synthesis

As a monomer, 4-ethynylphenyl acetate (B1210297) is a valuable building block for creating functional polymers. Its distinct reactive ends allow for its incorporation into polymer structures through various well-established and efficient chemical reactions.

The terminal alkyne (ethynyl) group is the key to integrating 4-ethynylphenyl acetate into polymer chains. This is primarily achieved through metal-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction is a powerful method for coupling terminal alkynes with aryl halides. In this context, this compound can be polymerized with a di- or polyhalogenated aromatic compound. The resulting polymer features a conjugated backbone of alternating phenylene and ethynylene units. The rigidity of this structure is a desirable trait for applications in electronics. For example, research on related monomers like tris(4-ethynylphenyl)amine (B1592743) demonstrates that Sonogashira coupling with di-iodo-arenes successfully produces microporous polymer networks. google.com A similar strategy is applicable to this compound to create linear or network polymers.

Glaser-Hay Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes, which would react this compound with itself to form a polymer containing a butadiyne linkage (-C≡C-C≡C-). This method is effective for creating conjugated polymers with extended π-systems.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another major pathway for polymerization. nih.gov this compound can be reacted with a monomer containing at least two azide (B81097) groups. This reaction forms a stable, aromatic triazole ring as the linking unit in the polymer backbone. This method is known for its high yield, functional group tolerance, and mild reaction conditions, making it ideal for synthesizing complex polymer architectures. nih.govust.hkmdpi.com

Table 1: Polymerization Reactions for Incorporating 4-Ethynylphenyl Moiety

| Reaction Type | Catalysts | Co-monomer Requirement | Linkage Formed |

| Sonogashira Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Di- or poly-aryl halide (e.g., diiodobiphenyl) | Arylene-ethynylene (-Ar-C≡C-) |

| Glaser-Hay Coupling | Cu(I) or Cu(II) salt (e.g., CuCl/TMEDA, Cu(OAc)₂) | None (homocoupling) | Butadiynylene (-C≡C-C≡C-) |

| Azide-Alkyne Click Chemistry (CuAAC) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Di- or poly-azide | 1,2,3-Triazole ring |

The terminal alkyne group of this compound also makes it a candidate for use as a crosslinking agent to create robust, three-dimensional polymer networks. Crosslinking enhances the thermal stability, mechanical strength, and solvent resistance of materials.

When incorporated into a polymer, the pendant ethynyl (B1212043) groups can be induced to react in a post-polymerization step. This can be achieved through:

Thermal or Catalytic Trimerization: Heating or using a catalyst can cause three alkyne groups to cyclize into a benzene (B151609) ring, forming a highly stable, trifunctional crosslink point.

Reactions with Multifunctional Crosslinkers: The ethynyl groups can react with other crosslinking agents, such as poly-azides via click chemistry or poly-thiols via thiol-yne reactions. rsc.org Research on hole transport layers for OLEDs has successfully used the thiol-yne reaction between tris(4-ethynylphenyl)amine and tris(4-thiyphenyl)amine to form highly insoluble, crosslinked networks upon UV exposure. rsc.org This demonstrates a powerful strategy where the ethynylphenyl moiety is a key component for creating stable device layers. Similarly, multifunctional monomers like tetrakis(4-ethynylphenyl)methane (B1631557) are used to build highly crosslinked porous polymers from the outset. researchgate.netresearchgate.net

Preparation of Dendritic and Hyperbranched Architectures

Dendrimers and hyperbranched polymers are classes of macromolecules characterized by their highly branched, three-dimensional structures. researchgate.netnih.gov These architectures lead to unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. The ethynylphenyl unit is a common building block in the synthesis of these structures, particularly in conjugated dendrimers. researchgate.netrsc.org

The synthesis of these architectures can be approached in several ways:

Convergent Synthesis: In this method, branched arms called dendrons are synthesized first and then attached to a multifunctional core. A monomer derived from this compound could be used to build these dendrons, which are then coupled to a core molecule like 1,3,5-tribromobenzene (B165230) or tetrakis(4-bromophenyl)methane (B171993) via Sonogashira reactions.

Divergent Synthesis: This approach starts with a multifunctional core that is reacted outwards. For example, a core molecule like 1,3,5-triethynylbenzene (B1295396) can be reacted with a monomer such as 4-iodophenyl acetate to build the first "generation" of the dendrimer. researchgate.net

Hyperbranched Polymerization: Hyperbranched polymers are often made in a one-pot reaction from an AB₂-type monomer (a molecule with one reactive group of type 'A' and two of type 'B'). researchgate.netfrontiersin.orgnih.gov While this compound is an AB monomer, it can be used in copolymerizations with AB₂ monomers to control branching and properties. Furthermore, the development of AB₂ monomers containing the ethynylphenyl unit allows for the direct synthesis of hyperbranched conjugated polymers. ust.hknih.gov The resulting polymers often possess numerous terminal alkyne groups on their periphery, which are available for further functionalization, as demonstrated in ethynyl-capped hyperbranched polytriazoles. ust.hk

Development of Optoelectronic Materials

Polymers containing conjugated phenylene ethynylene units are widely studied for their applications in optoelectronic devices due to their rigid structure, which facilitates electron delocalization and charge transport. The this compound monomer provides a direct route to such materials.

In OLEDs, materials are needed for injecting, transporting, and emitting charge to produce light. The conjugated structures derived from this compound are relevant for these applications.

Hole Transport Layers (HTLs): Triarylamine derivatives are common hole-transporting materials. Crosslinked networks formed from monomers like tris(4-ethynylphenyl)amine have been shown to create robust, insoluble HTLs suitable for solution-processed, multilayer OLEDs. rsc.org The crosslinking, achieved via the ethynyl groups, prevents the layer from dissolving when subsequent layers are deposited.

Emissive Materials: The rigid, conjugated backbone of polymers made from ethynylphenyl units can serve as a fluorescent emitter. The emission color can be tuned by modifying the chemical structure of the polymer. Derivatives of 4'-phenyl-2,2':6',2''-terpyridine containing an ethynyl linker have been tested as emitters in guest-host configuration OLEDs, showing green or violet electroluminescence. researchgate.net The introduction of the ethynylphenyl moiety often leads to materials with high photoluminescence quantum yields, a critical parameter for efficient OLEDs. mdpi.com

Table 2: Properties of Representative Optoelectronic Materials with Ethynylphenyl Moieties

| Compound/Polymer Type | Application | Key Properties | Reference |

| Thiol-yne crosslinked triarylamine network | Hole Transport Layer (HTL) | Insoluble after UV curing, forms robust film | rsc.org |

| Terpyridine derivatives with ethynyl linkers | Emissive Layer (Guest) | Photoluminescence Quantum Yields of 27-84% in solution | researchgate.net |

| Tetraphenylethylene-thiophene derivatives | Emissive Layer | Solid-state Photoluminescence Quantum Yield up to 52.86% | mdpi.com |

Photoactive materials respond to light, leading to chemical or physical changes. alfa-chemistry.com Polymers incorporating the 4-ethynylphenyl unit are inherently photoactive due to their π-conjugated system, which allows them to absorb UV or visible light.

Photosensitizers: Porphyrins are well-known photosensitizers. When functionalized with terminal alkyne groups, such as in 5,10,15,20-tetrakis-[4-(ethynyl)phenyl]porphyrin, they can be polymerized. researchgate.net The resulting conjugated polymer retains the photoactive properties of the porphyrin unit and can be used to generate reactive oxygen species for applications like photodynamic therapy or creating photoactive aseptic surfaces. researchgate.net

Heterogeneous Photocatalysis: Crosslinked polymers containing phosphorescent metal complexes and ethynylphenyl linkers have been developed as highly active and recyclable heterogeneous photocatalysts. researchgate.net In these materials, the polymer network acts as a light-harvesting antenna, collecting photons and migrating the energy to catalytic sites on the particle surface. This strategy has been used for various organic transformations. researchgate.net

Aggregation-Induced Emission (AIE): Some molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents. This AIE phenomenon is valuable for sensors and OLEDs. Polymers containing units like tetraphenylethene linked by ethynyl groups often exhibit AIE. ust.hk The polymerization of monomers containing both these motifs can lead to nanoparticles with strong fluorescence.

Construction of Supramolecular Assemblies and Frameworks

The design of ordered molecular architectures through non-covalent interactions, known as supramolecular chemistry, is a field where molecules like this compound show significant promise. The rigid phenyl ring and the linear ethynyl group provide a well-defined shape that can direct the self-assembly of larger structures.

The terminal alkyne group is a particularly useful functionality in this context. It can participate in the formation of organometallic frameworks through coordination with metal centers. For instance, related compounds containing the 4-ethynylphenyl moiety have been shown to self-assemble with transition metals, such as silver(I), to create porous coordination polymers. The linear and rigid nature of the ethynylphenyl unit acts as a linker, connecting metal nodes to form extended networks. While direct research on this compound in this area is not extensively documented, its structural similarity to other linkers suggests its potential for constructing similar metal-organic frameworks (MOFs).

Furthermore, the ethynyl group can engage in hydrogen bonding and π-π stacking interactions, which are fundamental to the formation of various supramolecular assemblies. The π-system of the phenyl and ethynyl groups can interact with other aromatic systems, leading to ordered packing in the solid state or in solution.

Another key aspect is the potential for the acetate group to be hydrolyzed to a hydroxyl group (phenol). This would unmask a hydrogen bond donor and acceptor site, introducing another dimension of control over the self-assembly process. This in-situ generation of a new interacting group could be triggered by a change in pH, allowing for the dynamic construction and deconstruction of supramolecular structures.

Derivatives of 4-ethynylphenyl have been incorporated into more complex systems, such as supramolecular helical polymers. For example, decyl (4-((4-ethynylphenyl)ethynyl)benzoyl)-L-alaninate has been used to create helical structures, demonstrating the utility of the ethynylphenyl unit as a rigid building block in chiral supramolecular assemblies. semanticscholar.org

| Related Compound | Supramolecular Application | Key Interaction |

| Bis(4-ethynylphenyl)acetylene | Linker in host-guest systems and coordination polymers | π-conjugation, coordination with metal ions |

| Decyl (4-((4-ethynylphenyl)ethynyl)benzoyl)-L-alaninate | Formation of supramolecular helical polymers semanticscholar.org | Hydrogen bonding, π-stacking |

| 5-(Dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide | Component in supramolecular structures for bio-imaging researchgate.net | Intermolecular hydrogen bonding researchgate.net |

Surface Functionalization and Coating Applications

The ability to modify the surface properties of materials is crucial for a wide range of technologies. This compound offers a reactive handle for the covalent attachment of molecular layers to surfaces, providing a means to control properties such as wettability, adhesion, and biocompatibility.

The terminal alkyne group is highly amenable to "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions. Surfaces functionalized with azide groups can be readily reacted with this compound to form a stable triazole linkage. This provides a robust method for anchoring the phenyl acetate moiety to a variety of substrates, including polymers, nanoparticles, and semiconductor surfaces.

Once attached to a surface, the acetate group can be hydrolyzed to expose the phenolic hydroxyl group. This newly formed surface functionality can then be used for further chemical modifications or to alter the surface energy. For example, a surface decorated with phenolic groups would exhibit increased hydrophilicity compared to the initial acetate-terminated surface. This exposed hydroxyl group could also serve as an anchor point for the grafting of polymers or the immobilization of biomolecules.

While direct examples of this compound in coating applications are not prevalent in the literature, structurally related compounds highlight the potential. For instance, 4-(2-(4-bromophenyl)ethynyl)bromobenzene has been noted for its potential use in coatings and polymer fields. chembk.com The reactivity of the ethynyl group allows for its incorporation into polymer backbones or as a cross-linking agent to enhance the thermal and mechanical properties of coating materials.

The combination of a reactive alkyne and a protected phenol (B47542) in a single molecule makes this compound a versatile tool for creating functional surfaces and coatings with tunable properties.

| Functional Group | Reaction for Surface Modification | Resulting Surface Functionality |

| Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent attachment via a triazole linkage |

| Acetate | Hydrolysis | Phenolic hydroxyl group |

Emerging Research Directions and Future Perspectives on 4 Ethynylphenyl Acetate

Exploration of Unconventional Synthetic Pathways

While the conventional synthesis of 4-ethynylphenyl acetate (B1210297) often relies on well-established methods like the Sonogashira coupling, researchers are increasingly exploring unconventional pathways to improve efficiency, sustainability, and access to novel derivatives. These emerging strategies aim to overcome the limitations of traditional methods, such as the need for pre-functionalized starting materials and the use of expensive catalysts.

One promising area is the application of C-H activation strategies. This approach would involve the direct coupling of an ethynyl (B1212043) group with the C-H bonds of phenyl acetate, eliminating the need for halogenated precursors. While still in the exploratory phase for this specific molecule, C-H activation has shown significant potential for the synthesis of other aryl alkynes, offering a more atom-economical and environmentally friendly route.

Decarboxylative alkynylation presents another innovative strategy. This method would utilize a carboxylic acid derivative of phenyl acetate as a precursor, which would then be coupled with an alkyne source, releasing carbon dioxide as the only byproduct. This approach is attractive due to the wide availability of carboxylic acids and the mild reaction conditions often employed.

Furthermore, electrochemical synthesis and photoredox catalysis are being investigated as powerful tools for the formation of carbon-carbon bonds. mdpi.comchemrxiv.org These methods use electricity or light to drive chemical reactions, often under mild conditions and with high selectivity. The application of these techniques to the synthesis of 4-ethynylphenyl acetate could lead to more sustainable and controlled manufacturing processes. For instance, electrochemical methods could enable the dicarboxylation of aryl alkynes using CO2, offering a green route to valuable derivatives. mdpi.com A photoredox-catalyzed approach could involve the use of an arylsulfonylacetate as a bifunctional reagent for the alkylarylation of alkynes. chemrxiv.orgchemrxiv.org

Mechanochemical synthesis , which uses mechanical force to induce chemical reactions, is also a burgeoning field. mdpi.com The mechanochemical Sonogashira coupling of solid aryl halides has been shown to be an efficient method for producing aromatic alkynes, and this solvent-free approach could be adapted for the synthesis of this compound. rsc.orgrsc.org

| Unconventional Synthetic Pathway | Potential Advantages |

| C-H Activation | Atom economy, reduced waste |

| Decarboxylative Alkynylation | Use of readily available precursors, mild conditions |

| Electrochemical Synthesis | Sustainable, precise control over reaction |

| Photoredox Catalysis | Mild reaction conditions, high selectivity |

| Mechanochemical Synthesis | Solvent-free, rapid reaction times |

Integration into Flow Chemistry and Microreactor Technologies

The synthesis of this compound and its derivatives is poised for a technological leap with the integration of flow chemistry and microreactor technologies. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability.

Continuous flow systems, where reagents are continuously pumped through a reactor, allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and the suppression of unwanted side reactions. For a reaction like the Sonogashira coupling, which is often used to synthesize this compound, flow chemistry can enable rapid catalyst screening and optimization of reaction conditions. rsc.orgthalesnano.com

Microreactors, with their high surface-area-to-volume ratios, facilitate rapid heat and mass transfer, making them ideal for highly exothermic or fast reactions. The use of microreactors can also enable the safe handling of hazardous reagents and intermediates. The development of a continuous-flow Sonogashira coupling process for this compound within a microreactor could lead to a more efficient and safer manufacturing process.

High-throughput screening methodologies, which allow for the rapid testing of a large number of reaction conditions, can be seamlessly integrated with flow chemistry platforms. scienceintheclassroom.orgmdpi.comnih.govmdpi.com This combination can accelerate the discovery of optimal catalysts and reaction parameters for the synthesis of this compound, reducing development time and costs.

Advanced Functional Material Development

The unique chemical structure of this compound, featuring a reactive alkyne group and an aromatic ring, makes it a valuable building block for the development of advanced functional materials with tailored properties.

One area of significant interest is the synthesis of stimuli-responsive polymers . escholarship.orgmit.eduresearchgate.netresearchgate.netpitt.edu By incorporating this compound into polymer chains, materials can be designed to respond to external stimuli such as light, heat, or pH. The alkyne group can be utilized for cross-linking or functionalization, allowing for the creation of smart materials for applications in sensors, actuators, and drug delivery systems.

The ethynylphenyl moiety is also a key component in the design of materials with nonlinear optical (NLO) properties . mdpi.commdpi.comnih.govresearchgate.net These materials can alter the properties of light and are essential for applications in telecommunications, optical computing, and photonics. The extended π-conjugation provided by the aryl alkyne structure in derivatives of this compound can lead to materials with high NLO activity.